molecular formula C25H24N2O2S B2661748 6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 895646-82-9

6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2661748
CAS No.: 895646-82-9
M. Wt: 416.54
InChI Key: WNNZQWMNEUATAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides and methylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline-based compounds with different substituents .

Mechanism of Action

The mechanism of action of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with methyl and sulfonyl groups, such as:

Uniqueness

6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE is unique due to its specific combination of functional groups and its quinoline core structure.

Properties

IUPAC Name

6-methyl-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-17-4-9-20(10-5-17)15-27-25-22-14-19(3)8-13-23(22)26-16-24(25)30(28,29)21-11-6-18(2)7-12-21/h4-14,16H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNZQWMNEUATAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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